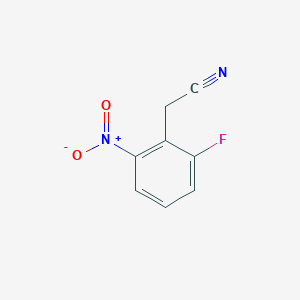

6-Fluoro-2-nitrobenzyl cyanide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds, such as benzyl nitriles, involves the cyanation of benzyl halides with Amberlite IRA 900 supported cyanide ion under solvent-free conditions . This process yields benzyl nitriles in good to excellent yields under short reaction times . Other methods for the synthesis of nitriles involve the use of cyanide salts such as NaCN, KCN, and K4[Fe(CN)6] as cyanating agents .科学的研究の応用

Photostability Enhancement in Fluorescence-Based Applications

6-Fluoro-2-nitrobenzyl cyanide derivatives have been leveraged to enhance the photostability of cyanine fluorophores. This enhancement is crucial in fluorescence applications that demand long-lived, nonblinking fluorescence emission. Studies have shown that conjugation of stabilizers such as cyclooctatetraene (COT) and nitrobenzyl alcohol (NBA) with cyanine fluorophores like Cy5 significantly improves their photostability without altering their native spectral characteristics (Altman et al., 2011). Further investigations into the mechanisms of this photostabilization revealed that covalent linking of stabilizers like COT to Cy5 substantially reduces the lifetime of the Cy5 triplet state, a factor correlating with enhancements in photostability observed in single-molecule fluorescence measurements (Zheng et al., 2012).

Biomedical Imaging and Drug Delivery

In the realm of biomedical imaging and drug delivery, derivatives of 6-Fluoro-2-nitrobenzyl cyanide are utilized in the design of fluorescent probes and photocleavable linkers. A notable application includes the synthesis of a near-infrared fluorescent probe (Cy-NB) for cysteine detection in mitochondria to indicate oxidative stress. This probe, with heptamethine cyanine dye as its fluorophore, exhibits remarkable spectroscopic properties useful for ratiometric fluorescent signaling and has potential for clinical applications in tracking cysteine level changes under different oxidative stress statuses in living systems (Yin et al., 2015).

Photocleavable Linker for Controlled Drug Release

6-Fluoro-2-nitrobenzyl cyanide derivatives have been employed to create photocleavable linkers for the controlled release of drugs. For instance, an anticancer drug (5-fluorouracil) was conjugated to the surface of gold nanoparticles through a photocleavable o-nitrobenzyl linkage. This innovative design allows the nontoxic conjugate to effectively release the therapeutic payload upon UV irradiation, showcasing a potential application in targeted cancer therapy (Agasti et al., 2009).

Fluorescence Imaging and Sensing

6-Fluoro-2-nitrobenzyl cyanide derivatives have been instrumental in the development of fluorogenic probes for bacterial identification and intracellular imaging. One such application involves the design of fluorogenic probes based on cyanine 5 for the identification of bacterial nitroreductase. These probes can penetrate bacterial cell envelopes, enabling real-time intracellular imaging of nitroreductase in live bacterial cells (Ji et al., 2019).

特性

IUPAC Name |

2-(2-fluoro-6-nitrophenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-7-2-1-3-8(11(12)13)6(7)4-5-10/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWFTTRSKJXYMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-nitrobenzyl cyanide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate](/img/structure/B2795828.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2795838.png)

![2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2795841.png)

![6-(4-Fluorophenyl)-2-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one](/img/structure/B2795844.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide](/img/structure/B2795845.png)

![2-[[1-[2-(2-Methylphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2795846.png)

![4-[2-(3,4-Difluorophenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile](/img/structure/B2795847.png)

![N-[4-(acetylamino)phenyl]-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2795850.png)